4-Oxobutanoate
Overview
Description
4-Oxobutanoate, also known as succinate semialdehyde, is an organic compound with the molecular formula C4H5O3. It is the conjugate base of 4-oxobutanoic acid and is a key intermediate in various biochemical pathways. This compound is characterized by the presence of a ketone group and a carboxylate group, making it a versatile molecule in both synthetic and biological contexts .
Preparation Methods
Synthetic Routes and Reaction Conditions
4-Oxobutanoate can be synthesized through several methods. One common approach involves the oxidation of 4-hydroxybutanoate using oxidizing agents such as potassium permanganate or chromium trioxide. The reaction typically occurs under acidic conditions to facilitate the oxidation process .
Another method involves the hydrolysis of 4-oxobutanoyl chloride in the presence of water or a weak base. This reaction yields this compound and hydrochloric acid as by-products .
Industrial Production Methods
In industrial settings, this compound is often produced through the microbial fermentation of glucose. Specific strains of bacteria, such as Escherichia coli, are engineered to convert glucose into this compound through a series of enzymatic reactions. This method is advantageous due to its sustainability and cost-effectiveness .
Chemical Reactions Analysis
Types of Reactions
4-Oxobutanoate undergoes various chemical reactions, including:
Substitution: The carboxylate group can undergo nucleophilic substitution reactions with alkyl halides to form esters.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Alkyl halides, alcohols.
Major Products
Oxidation: Succinate.
Reduction: 4-Hydroxybutanoate.
Substitution: Various esters depending on the nucleophile used.
Scientific Research Applications
4-Oxobutanoate has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 4-oxobutanoate involves its role as an intermediate in metabolic pathways. It is converted to succinate semialdehyde by the enzyme succinate semialdehyde dehydrogenase. This reaction is crucial in the metabolism of gamma-aminobutyric acid (GABA) and the tricarboxylic acid cycle .
Comparison with Similar Compounds
Similar Compounds
Succinic Acid: Similar in structure but lacks the ketone group.
4-Hydroxybutanoate: Similar but contains a hydroxyl group instead of a ketone group.
Gamma-Aminobutyric Acid (GABA): A neurotransmitter derived from 4-oxobutanoate.
Uniqueness
This compound is unique due to its dual functionality as both a ketone and a carboxylate. This dual functionality allows it to participate in a wide range of chemical reactions and metabolic pathways, making it a versatile and valuable compound in various fields of research and industry .
Properties
Molecular Formula |
C4H5O3- |
---|---|
Molecular Weight |
101.08 g/mol |
IUPAC Name |
4-oxobutanoate |
InChI |
InChI=1S/C4H6O3/c5-3-1-2-4(6)7/h3H,1-2H2,(H,6,7)/p-1 |
InChI Key |
UIUJIQZEACWQSV-UHFFFAOYSA-M |
SMILES |
C(CC(=O)[O-])C=O |
Canonical SMILES |
C(CC(=O)[O-])C=O |
Origin of Product |
United States |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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